2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a small-molecule acetamide derivative featuring a 4-methoxyphenyl group linked to a thiazole ring via an acetamide bridge.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-13(18-15-9)14-12(16)8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRYYJJVMVSAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a thiazole derivative.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the acetamide group or the thiazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Biological Research: As a probe or tool for studying biological processes and pathways.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Ring Modifications
Benzothiazole Derivatives
- The 6-methoxy group on benzothiazole may enhance solubility compared to the smaller thiazole ring in the target compound .
Triazole Derivatives
- 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-methoxyphenyl)acetamide ():
Substituting thiazole with a 1,2,4-triazole ring alters hydrogen-bonding capacity and metal coordination. The allyl and phenyl groups on the triazole may increase lipophilicity, while the 2-methoxyphenyl acetamide group (vs. 4-methoxy in the target compound) shifts electronic density, affecting receptor binding . - The 5-chloro-2-methylphenyl substituent introduces halogen-based hydrophobic interactions, contrasting with the simpler 3-methylthiazole in the target compound .
Aryl Group Variations
Positional Isomerism of Methoxy Groups
Substituted Phenyl Groups
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Chlorine and pyridine substituents introduce electronegative and basic moieties, which may enhance binding to charged residues in enzyme active sites. This contrasts with the non-halogenated 4-methoxyphenyl group in the target compound .
Acetamide Side-Chain Modifications
Thioacetamide vs. Acetamide
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): Replacing the oxygen in the acetamide bridge with sulfur (thioacetamide) increases electron delocalization and may improve metabolic stability. The thiadiazole ring introduces additional hydrogen-bonding sites compared to the thiazole in the target compound .
Dimethylamino Substitutions
- However, this modification reduces the planarity of the molecule compared to the 4-methoxyphenyl group in the target compound .
Pharmacological Activity Comparisons
- Cytotoxicity Screening : The microculture tetrazolium assay () has been used to evaluate analogs like BG15653 (), which shares structural motifs with the target compound. Such methodologies could reveal differential potency against tumor cell lines based on heterocyclic and substituent variations .
Biological Activity
2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14N2O1S
- Molecular Weight : 234.32 g/mol
Synthesis
The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of 4-methoxyphenyl isocyanate with thiazole derivatives under controlled conditions. The process can yield various derivatives by altering substituents on the aromatic ring or the thiazole moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazole derivatives, which may extend to our compound of interest. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | TBD | TBD |
| Reference Compound | 0.22 - 0.25 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values for some thiazole derivatives have been reported as low as 0.22 µg/mL, indicating potent activity against resistant strains .
Anticancer Activity
In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.03 µM against liver carcinoma cells (HEPG2), suggesting that structural modifications can enhance anticancer potency.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | TBD | TBD |
| Reference Compound | 1.03 | HEPG2 |
The structure-activity relationship (SAR) analysis indicates that electron-donating groups like methoxy enhance cytotoxicity, while electron-withdrawing groups diminish it .
Case Studies and Research Findings
A notable study evaluated a series of thiazole derivatives for their anticancer properties and found that compounds with methoxy substituents consistently showed improved activity against liver cancer cells. The study utilized dose-response curves to establish the relationship between concentration and cell viability .
Another research effort focused on the synthesis and evaluation of thiazole-based compounds for antimicrobial activity. These compounds were tested against a panel of pathogens to determine their efficacy and potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
